molecular formula C20H25NO4 B13416391 N-Butyl Noroxymorphone

N-Butyl Noroxymorphone

Cat. No.: B13416391
M. Wt: 343.4 g/mol
InChI Key: QTHCSWUOQYHRFK-XFWGSAIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl Noroxymorphone typically involves the N-alkylation of noroxymorphone. Noroxymorphone itself is synthesized from thebaine, a naturally occurring opiate isolated from poppy extract . The process involves several steps:

Industrial Production Methods

In industrial settings, the synthesis of noroxymorphone is optimized for safety and sustainability. Traditional methods involve the use of toxic reagents such as alkyl chloroformates or boron tribromide . greener approaches have been developed, including electrochemical N-demethylation and hydrolysis with hydrobromic acid . These methods are more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Butyl Noroxymorphone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation of noroxymorphone produces this compound .

Scientific Research Applications

N-Butyl Noroxymorphone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of opioid antagonists.

    Biology: Studied for its interactions with opioid receptors.

    Medicine: Crucial in the development of treatments for opioid overdoses and dependencies.

    Industry: Used in the production of pharmaceutical compounds

Mechanism of Action

N-Butyl Noroxymorphone interacts predominantly with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus . The compound acts as an agonist, binding to these receptors and inhibiting GABA inhibitory interneurons. This inhibition allows pain modulation to proceed downstream .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-butyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H25NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h4-5,15,18,22,24H,2-3,6-11H2,1H3/t15-,18+,19+,20-/m1/s1

InChI Key

QTHCSWUOQYHRFK-XFWGSAIBSA-N

Isomeric SMILES

CCCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

CCCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

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